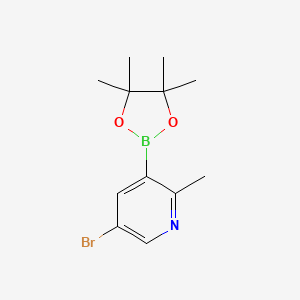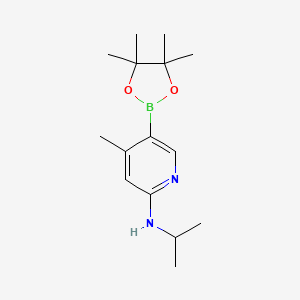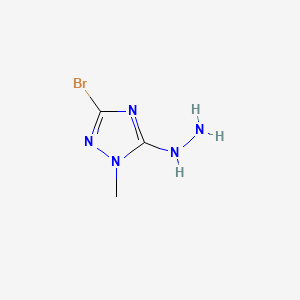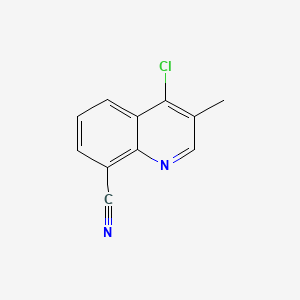![molecular formula C14H8ClFO4 B580407 Acide 3'-chloro-5-fluoro-[1,1'-biphényl]-3,4'-dicarboxylique CAS No. 1261906-07-3](/img/structure/B580407.png)
Acide 3'-chloro-5-fluoro-[1,1'-biphényl]-3,4'-dicarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl compounds are a group of organic compounds that contain two phenyl rings . The phenyl rings can be substituted with various functional groups, such as chloro, fluoro, and carboxylic acid groups. The properties of the biphenyl compound can vary greatly depending on the type and position of these substituents .
Synthesis Analysis
Biphenyl compounds can be synthesized through various methods. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with a halide or pseudohalide . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of a biphenyl compound depends on the type and position of its substituents. For example, a compound with a chloro group at the 3’ position and a fluoro group at the 5’ position would have different properties than a compound with the groups at different positions .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a reaction that involves the removal of a boron group .Physical and Chemical Properties Analysis
The physical and chemical properties of a biphenyl compound depend on its specific structure. Factors that can influence these properties include the type and position of substituents on the phenyl rings .Applications De Recherche Scientifique
Réactifs au bore dans le couplage de Suzuki-Miyaura
La fonctionnalité acide boronique du composé peut être utilisée pour les réactions de couplage de Suzuki-Miyaura. Ces réactions permettent la synthèse de molécules organiques complexes en couplant des acides boroniques aryles ou vinyles avec des halogénures d'aryles ou de vinyles. L'acide 3'-chloro-5-fluoro-[1,1'-biphényl]-3,4'-dicarboxylique pourrait servir de réactif au bore précieux dans de telles transformations .
Propriétés photophysiques
L'étude des propriétés photophysiques de ce composé, telles que la fluorescence ou la phosphorescence, pourrait révéler des informations sur son comportement dans différentes conditions.
En résumé, l'this compound est prometteur dans divers domaines, de la recherche antivirale à la science des matériaux. Les chercheurs continuent d'explorer son potentiel, et sa nature multiforme invite à de nouvelles investigations pour de nouvelles possibilités thérapeutiques . N'hésitez pas à me poser des questions si vous souhaitez des informations plus détaillées sur une application spécifique ! 😊
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(3-carboxy-5-fluorophenyl)-2-chlorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFO4/c15-12-6-7(1-2-11(12)14(19)20)8-3-9(13(17)18)5-10(16)4-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXHNLDPBUCFRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690909 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261906-07-3 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)









![3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B580341.png)


